Lesinurad

Overview

Description

Lesinurad is an oral inhibitor of the urate-anion exchanger transporter 1 (URAT1) and is used in combination with a xanthine oxidase inhibitor to treat hyperuricemia associated with gout . It reduces serum uric acid concentration by inhibiting URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule .

Molecular Structure Analysis

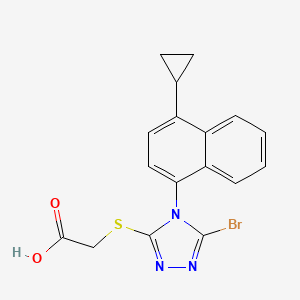

This compound has a molecular formula of C17H14BrN3O2S and a molecular weight of 404.28 g/mol . It has a complex structure that includes a 1,2,4-triazole ring, a naphthalene ring, and a carboxylic acid group .Scientific Research Applications

Lesinurad as a Treatment for Hyperuricemia in Gout : this compound is an oral urate-anion exchanger transporter 1 (URAT1) inhibitor. It reduces serum uric acid levels by inhibiting the function of transporter proteins involved in uric acid reabsorption in the kidney. It is approved in the USA and Europe for use in combination with a xanthine oxidase inhibitor for patients with gout who have not achieved target serum uric acid levels with an inhibitor alone (Hoy, 2016).

Pharmacokinetics and Pharmacodynamics : Studies show that this compound's absorption is rapid and its exposure increases in a dose-proportional manner. It does not seem to accumulate with multiple daily doses. Urinary excretion of unchanged this compound is generally between 30% and 40% of the dose (Shen et al., 2015).

This compound Combined with Allopurinol : A randomized, double-blind, placebo-controlled study showed that this compound combined with allopurinol was effective in patients who did not achieve serum urate levels below 6.0 mg/dl with allopurinol alone (Saag et al., 2017).

Nephrotoxicity and Safety Profile : this compound is not indicated for asymptomatic hyperuricemia or patients with estimated creatinine clearance <45 mL/min due to the risk of nephrotoxicity. At the approved dose of 200 mg/day, serum creatinine more than doubled in 1.8% of patients, and in some cases, this was not reversible (Sánchez-Niño et al., 2017).

Efficacy and Safety as Monotherapy : this compound monotherapy in gout patients intolerant to a xanthine oxidase inhibitor showed superior serum uric acid lowering compared with placebo. However, due to a high incidence of serum creatinine elevations and renal-related adverse events, this compound should not be used as monotherapy (Tausche et al., 2017).

Drug Interactions : this compound has been evaluated for potential drug interactions with commonly used drugs for gout treatment. It does not significantly alter the pharmacokinetics of naproxen and has a modest effect on the exposure to colchicine and indomethacin. Indomethacin does not alter the pharmacokinetics of this compound, whereas naproxen slightly decreases its Cmax (Shen et al., 2017).

Mechanism of Action

Target of Action

Lesinurad primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

This compound inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, this compound blocks the reabsorption of uric acid from the renal tubules, leading to an increase in the excretion of uric acid . The inhibition of OAT4 helps manage diuretic-induced hyperuricemia .

Biochemical Pathways

This compound’s action on URAT1 and OAT4 disrupts the normal reabsorption of uric acid in the kidneys, leading to increased uric acid excretion . This mechanism helps lower blood uric acid levels, which is beneficial in conditions like gout where uric acid levels are abnormally high .

Pharmacokinetics

This compound is quickly and practically completely absorbed from the gut . Highest blood plasma concentrations are reached after one to four hours . When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin . It is metabolized mainly by the liver enzyme CYP2C9 to various oxidation products .

Result of Action

The primary result of this compound’s action is a significant decrease in serum levels of uric acid . This is achieved through increased urinary excretion of uric acid . By lowering uric acid levels, this compound helps manage conditions like gout that are characterized by high uric acid levels .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dietary changes, such as increased intake of red meat and sugary foods, can affect uric acid levels and thus the effectiveness of this compound . Additionally, the presence of certain medical conditions like chronic kidney disease can also impact the drug’s action . It’s also important to note that this compound should be prescribed at a maximal dose of 200 mg/day and always in association with xanthine oxidase inhibitors to decrease the risk of nephrotoxicity .

Safety and Hazards

Lesinurad can cause an increase in serum creatinine levels, indicating potential nephrotoxicity . It’s contraindicated in people with severe impairment of kidney function, including kidney transplant and hemodialysis patients . It’s also subject to a risk management plan given the potential association with cardiovascular events .

Future Directions

New treatments for gout that are under study may work in the setting of comorbidities, simplify management, utilize new mechanisms, or have reduced side effects . Lesinurad, in combination with an XOI, is an emerging option for the treatment of hyperuricaemia in adults with gout who have not achieved target sUA levels with an XOI alone .

properties

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFOYHRJSUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026091 | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

878672-00-5, 1890222-25-9, 1890222-26-0 | |

| Record name | Lesinurad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid dimethylamide](/img/structure/B8021831.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acid cyclopropylmethyl-amide](/img/structure/B8021837.png)

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid (2-methoxy-ethyl)-amide](/img/structure/B8021858.png)

![2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide](/img/structure/B8021875.png)